![molecular formula C20H18N2O3S B5976498 N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

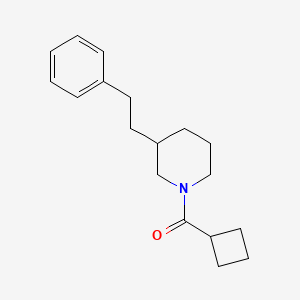

“N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H14N2O3S. It has a molecular weight of 290.338 . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-phenyl-1-ethanamine was reacted with 4-acetamido benzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to achieve N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide . This was further reacted with different alkyl/aralkyl halides in polar aprotic solvent, N,N-dimethylformamide (DMF) and sodium hydride as base to afford various N-substituted derivatives .Molecular Structure Analysis

The molecular structure of “N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) .Applications De Recherche Scientifique

Comprehensive Analysis of N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide Applications

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide is a compound with a complex structure that has potential applications in various scientific research fields. Below is a detailed analysis of its applications, each within its own dedicated section.

Antimicrobial Activity: Sulfonamide derivatives, such as N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide, have been extensively studied for their antimicrobial properties. These compounds can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential component for bacterial growth . The acetamide linkage in these molecules contributes to their antimicrobial efficacy, making them potent against a range of bacterial strains.

Anticancer Properties: The compound’s ability to inhibit dihydrofolate reductase (DHFR) makes it a candidate for anticancer research. DHFR inhibitors can prevent cancer cells from replicating by blocking the production of tetrahydrofolate, necessary for DNA synthesis and cell division . This mechanism is crucial in the development of new chemotherapeutic agents.

Antifungal Uses: In addition to antibacterial properties, sulfonamide-acetamide derivatives exhibit antifungal activity. They can be used to study fungal infections and develop treatments by targeting specific pathways within the fungal cells .

Anti-inflammatory Applications: The compound’s structure suggests potential anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a lead compound for the development of new anti-inflammatory drugs .

Analytical Reagent: Due to the Lewis acid properties of acetamides, compounds like N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide can be used as analytical reagents. They can form coordination complexes with various metals, which can be useful in analytical chemistry applications .

Antioxidant Potential: The antioxidant activity of acetamide derivatives is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes. Research into the antioxidant properties of this compound could lead to the development of novel antioxidants .

Narcolepsy Treatment: Acetamide functional groups are known to have applications in the treatment of narcolepsy, a sleep disorder. Compounds with this functional group could be investigated for their potential to manage symptoms of narcolepsy .

Platelet Aggregation Inhibition: Lastly, the compound’s ability to inhibit platelet aggregation could be significant in cardiovascular research. By preventing the clumping of platelets, it could help in the development of treatments for thrombotic disorders .

Orientations Futures

The future directions for “N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .

Mécanisme D'action

Target of Action

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide, also known as B8, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

B8 interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis is hindered, leading to cell growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by B8 is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, B8 disrupts this pathway, leading to a decrease in tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption affects cell growth and proliferation .

Result of Action

B8 has been shown to have significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It exhibits a mucoprotective effect, reducing diarrhea score, mitigating weight loss, increasing feed intake, and improving survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, and mucin depletion, and reduces oxidative stress markers .

Propriétés

IUPAC Name |

N-[4-[(2-phenylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-15(23)21-17-11-13-18(14-12-17)26(24,25)22-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,22H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYKWJQSRBJEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(biphenyl-2-ylsulfamoyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)

![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)

![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)

![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)

![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)

![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)